1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one
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Overview
Description
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one is a complex organic compound that features a unique structure combining a pyrrolidine ring, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine and piperidine rings, followed by their coupling with the phenylpentanone moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like hydrogenation, alkylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand for studying receptor interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one
- 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Uniqueness
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-5-phenylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-25-20-13-16-23(17-20)19-11-14-22(15-12-19)21(24)10-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,19-20H,5-6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOKKAABAIUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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